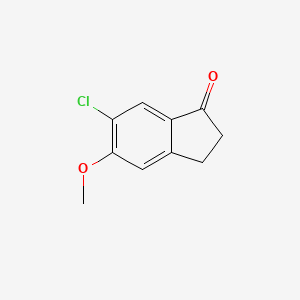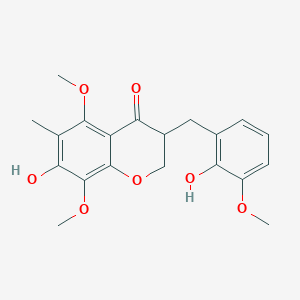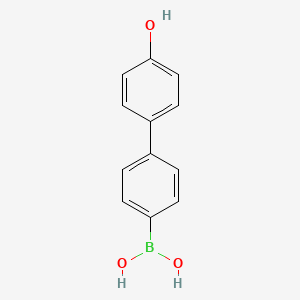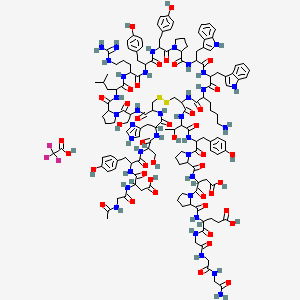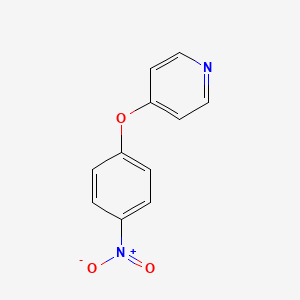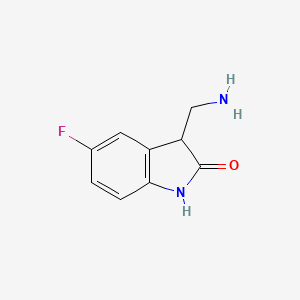
3-(Aminomethyl)-5-fluoroindolin-2-one
説明
The compound of interest, 3-(Aminomethyl)-5-fluoroindolin-2-one, is a fluorinated indole derivative. Indole derivatives are a significant class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and presence in many natural products and pharmaceuticals. Fluorinated compounds, in particular, have gained attention in medicinal chemistry for their unique properties, such as increased metabolic stability and altered pharmacokinetic profiles .
Synthesis Analysis
The synthesis of related fluorinated indole derivatives has been reported in various studies. For instance, a novel synthesis approach for 3-fluoroindolin-2-one derivatives was described, where detrifluoroacetylative in situ generation of fluorinated amide enolates was followed by asymmetric Mannich reactions to afford compounds with quaternary stereogenic centers . Another study reported the synthesis of a 3-aminoindazole derivative by condensation of an isocyanate with an aminated indazole, which was prepared from a difluorobenzonitrile . These methods highlight the versatility and creativity in synthesizing fluorinated indole derivatives, which could be applicable to the synthesis of 3-(Aminomethyl)-5-fluoroindolin-2-one.
Molecular Structure Analysis
The molecular structure of fluorinated indole derivatives is characterized by the presence of a fluorine atom, which can significantly influence the electronic distribution and molecular conformation. X-ray diffraction techniques and quantum chemical computations have been used to analyze the structure of similar compounds, providing insights into their crystalline forms and electronic properties . These analyses are crucial for understanding the interaction of these molecules with biological targets.
Chemical Reactions Analysis
Fluorinated indoles participate in various chemical reactions, leveraging the reactivity of the fluorine atom and the indole moiety. The studies reviewed do not directly address the chemical reactions of 3-(Aminomethyl)-5-fluoroindolin-2-one, but they do provide examples of reactions involving similar fluorinated heterocycles. For instance, the synthesis of tetrahydroquinolin-5(1H)-ones via a catalyst-free one-pot four-component reaction under ultrasonic conditions demonstrates the potential for innovative and green chemistry approaches in the synthesis of complex fluorinated molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated indoles, such as solubility, melting point, and stability, are influenced by the presence of the fluorine atom. The introduction of fluorine can enhance the lipophilicity and metabolic stability of these compounds, making them more suitable for drug development. The studies provided do not offer specific data on the physical and chemical properties of 3-(Aminomethyl)-5-fluoroindolin-2-one, but they do suggest that similar compounds exhibit favorable properties for pharmaceutical applications .
科学的研究の応用
Chemical Synthesis and Modification
3-(Aminomethyl)-5-fluoroindolin-2-one and its derivatives are pivotal in the synthesis of complex organic molecules. Research has focused on creating novel compounds through various synthetic methods, which are then used for further chemical and biological applications.
- Synthesis of 2-Amino-3-arylindoles : The compound has been used in the preparation of 2-amino-3-arylindoles via Pd-Catalyzed coupling, leading to the generation of 3-aryl-3-fluoroindolin-2-imines, significant in various chemical processes (Ding et al., 2017).
- Fluorinated Amide Enolates : It's also been instrumental in the detrifluoroacetylative in situ generation of fluorinated amide enolates derived from 3-fluoroindolin-2-one. These enolates are crucial in asymmetric Mannich reactions, presenting significant advancements in stereoselective synthesis (Xie et al., 2016).
Biological Evaluation and Antitumor Activities
The derivatives of 3-(Aminomethyl)-5-fluoroindolin-2-one have shown promising biological activities, particularly in the realm of anticancer research.
- Antitumor Bioactivity : A series of 3-arylurea-5-fluoroindolin-2-one derivatives were synthesized and evaluated for their antitumor properties, with compounds showing significant inhibition of tumor growth, paving the way for potential therapeutic applications (Yang et al., 2013).
- Anticancer Agent Synthesis : The compound has been used in the synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate, showing considerable antitumor activities against various cancer cell lines, indicating its potential as a lead compound in anticancer drug development (Fang et al., 2016).
Fluorescence and Sensing Applications
The unique structural features of 3-(Aminomethyl)-5-fluoroindolin-2-one derivatives make them suitable for applications in sensing and fluorescence studies.
- Fluorescent Sensors : Certain derivatives have been synthesized as selective fluorescent sensors for Fe3+, showcasing their potential in chemical sensing and environmental monitoring (Peng et al., 2007).
- Phosphine-free Manganese Catalyst : A derivative was used in the creation of a bench-stable phosphine-free manganese catalyst for environmentally benign C(α)-alkylation of oxindoles with alcohols. This catalyst is crucial for the synthesis of oxindoles found effective in preventing specific types of cell death in neurodegenerative disorders (Saini et al., 2023).
将来の方向性
The future directions in the study and application of a compound like “3-(Aminomethyl)-5-fluoroindolin-2-one” would likely involve further exploration of its synthesis, properties, and potential biological activities. Fluorinated compounds, in particular, are of interest in the development of new pharmaceuticals .
特性
IUPAC Name |
3-(aminomethyl)-5-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-5-1-2-8-6(3-5)7(4-11)9(13)12-8/h1-3,7H,4,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAQFQSRSWVPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660450 | |
| Record name | 3-(Aminomethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-5-fluoroindolin-2-one | |
CAS RN |
518066-41-6 | |
| Record name | 3-(Aminomethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518066-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Aminomethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



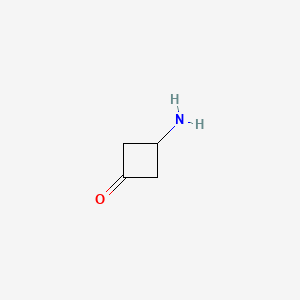
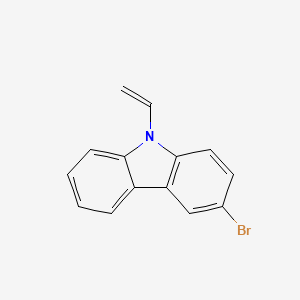
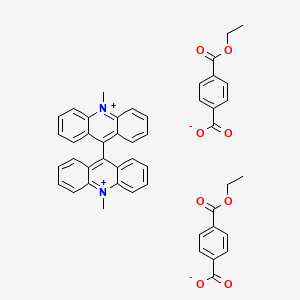
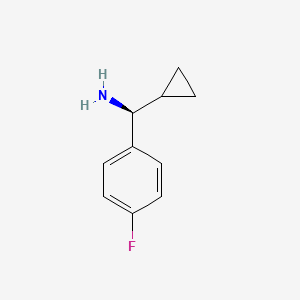
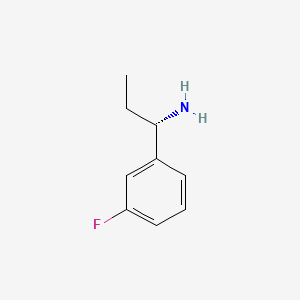
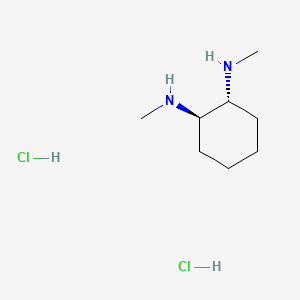
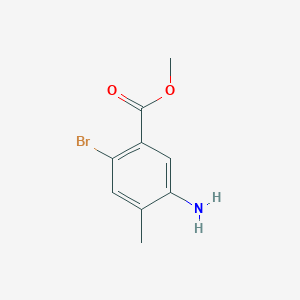
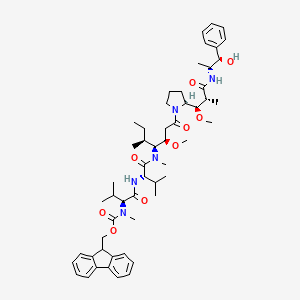
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B3029007.png)
